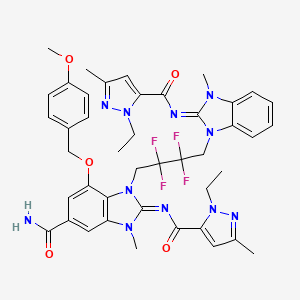
STING modulator-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STING modulator-5 is a compound that modulates the activity of the stimulator of interferon genes (STING) pathway. This pathway is crucial for the innate immune response, particularly in recognizing cytosolic DNA from pathogens or damaged cells. Activation of the STING pathway leads to the production of type I interferons and other cytokines, which play a significant role in antiviral and antitumor immunity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of STING modulator-5 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability. The process is designed to be cost-effective and environmentally friendly, adhering to regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
STING modulator-5 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of functional groups with others to modify activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to optimize yield and selectivity .
Major Products
The major products formed from these reactions are intermediates and derivatives of this compound, which are further processed to obtain the final compound. These products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .
Aplicaciones Científicas De Investigación
STING modulator-5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the STING pathway and its role in immune responses.
Biology: Investigates the molecular mechanisms of STING activation and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancer, infectious diseases, and autoimmune disorders.
Industry: Utilized in the development of novel immunotherapies and vaccine adjuvants .
Mecanismo De Acción
STING modulator-5 exerts its effects by binding to the STING protein, inducing a conformational change that activates downstream signaling pathways. This activation leads to the phosphorylation of transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These transcription factors then promote the expression of type I interferons and other cytokines, enhancing the immune response .
Comparación Con Compuestos Similares
Similar Compounds
cGAMP: A natural ligand for STING that activates the pathway through a similar mechanism.
diABZI: A synthetic agonist that binds to STING and induces its activation.
Thiazolecarboxamide derivatives: Inhibitors of the STING pathway used to study its role in inflammatory diseases .
Uniqueness of STING modulator-5
This compound is unique in its ability to selectively modulate the STING pathway with high potency and specificity. Unlike some other modulators, it has shown promising results in preclinical studies for its potential therapeutic applications in cancer and autoimmune diseases .
Propiedades
Fórmula molecular |
C43H45F4N11O5 |
|---|---|
Peso molecular |
871.9 g/mol |
Nombre IUPAC |
2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-1-[4-[2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-3-methylbenzimidazol-1-yl]-2,2,3,3-tetrafluorobutyl]-7-[(4-methoxyphenyl)methoxy]-3-methylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C43H45F4N11O5/c1-8-57-33(18-25(3)51-57)38(60)49-40-53(5)30-12-10-11-13-31(30)55(40)23-42(44,45)43(46,47)24-56-36-32(54(6)41(56)50-39(61)34-19-26(4)52-58(34)9-2)20-28(37(48)59)21-35(36)63-22-27-14-16-29(62-7)17-15-27/h10-21H,8-9,22-24H2,1-7H3,(H2,48,59) |
Clave InChI |
DZUWLBVUDAPVPG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=CC=CC=C3N2CC(C(CN4C5=C(C=C(C=C5OCC6=CC=C(C=C6)OC)C(=O)N)N(C4=NC(=O)C7=CC(=NN7CC)C)C)(F)F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


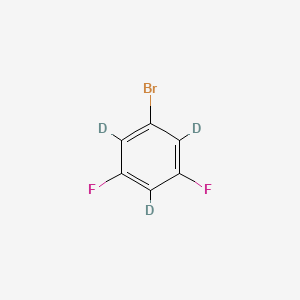
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)
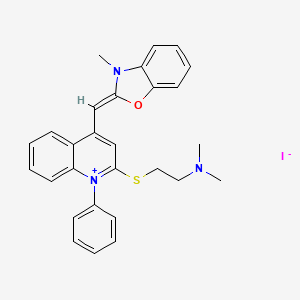
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)

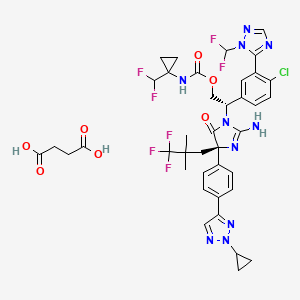
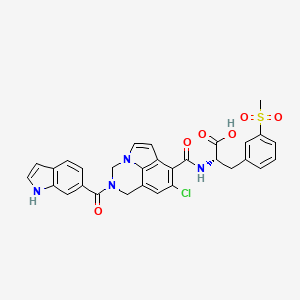



![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)

![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)

